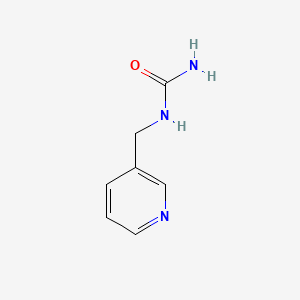

Urea, (3-pyridinylmethyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHUPFOHNXWYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067960 | |

| Record name | Urea, (3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36226-32-1 | |

| Record name | 1-(3-Pyridylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36226-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036226321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, (3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-pyridylmethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Urea, (3-pyridinylmethyl)-

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Urea, (3-pyridinylmethyl)-, also known as 1-(pyridin-3-ylmethyl)urea. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible protocol. The synthesis is based on the well-established and reliable reaction of 3-(aminomethyl)pyridine with an in situ generated isocyanate from sodium cyanate. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and protocol validation. Detailed procedures for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, supported by authoritative references.

Introduction and Strategic Approach

Urea, (3-pyridinylmethyl)- (Figure 1) is a monosubstituted urea derivative incorporating a pyridine ring. The urea moiety is a critical pharmacophore in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Similarly, the pyridine ring is a prevalent heterocycle in numerous pharmaceuticals, valued for its metabolic stability and capacity for diverse molecular interactions. The combination of these functionalities makes Urea, (3-pyridinylmethyl)- a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

This guide details a synthetic strategy that is both efficient and highly accessible, utilizing commercially available and cost-effective starting materials. The chosen method, reacting an amine hydrochloride with sodium cyanate in an aqueous medium, avoids the use of hazardous reagents like phosgene or pre-formed isocyanates, aligning with principles of green chemistry.

Figure 1: Chemical Structure of Urea, (3-pyridinylmethyl)-

CAS Number: 36226-32-1

Molecular Formula: C₇H₉N₃O

Molecular Weight: 151.17 g/molSynthesis of Urea, (3-pyridinylmethyl)-

Retrosynthetic Analysis and Mechanism

The synthesis of ureas from amines is a cornerstone of organic chemistry. The most direct approach involves the reaction of an amine with an isocyanate. The chosen protocol leverages the reaction of an amine salt with sodium or potassium cyanate in an acidic aqueous solution. The acid protonates the cyanate ion to form isocyanic acid (HNCO), which is highly reactive. The primary amine, 3-(aminomethyl)pyridine, then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the desired urea product after tautomerization.

The causality for using the amine hydrochloride salt is twofold: it enhances the water solubility of the amine and allows for the controlled generation of the free amine in situ upon reaction progress. The acidic environment is crucial for the formation of the reactive isocyanic acid intermediate from the cyanate salt.

Visualized Workflow for Synthesis and Analysis

The overall process from starting materials to a fully characterized final product is outlined in the workflow diagram below. This systematic approach ensures reproducibility and validates the identity and purity of the synthesized compound at each critical stage.

Caption: Experimental workflow for the synthesis and characterization.

Detailed, Step-by-Step Experimental Protocol

This protocol is adapted from the highly reliable procedure for aryl urea synthesis described in Organic Syntheses.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(aminomethyl)pyridine | 108.14 | 5.41 g | 0.05 |

| Glacial Acetic Acid | 60.05 | 24 mL | - |

| Sodium Cyanate | 65.01 | 6.50 g | 0.10 |

| Deionized Water | 18.02 | ~100 mL | - |

Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker equipped with a magnetic stir bar, dissolve 5.41 g (0.05 mol) of 3-(aminomethyl)pyridine in a mixture of 24 mL of glacial acetic acid and 48 mL of water. Stir at room temperature until a clear, homogeneous solution is obtained. The initial temperature should be approximately 35°C. This step creates an acidic solution of the amine salt, preparing it for reaction.

-

Preparation of the Cyanate Solution: In a separate 100 mL beaker, dissolve 6.50 g (0.10 mol) of sodium cyanate in 45 mL of water. Gentle warming may be applied if necessary to ensure complete dissolution. The solution should also be at approximately 35°C. Using a solution rather than the solid cyanate ensures a more controlled and homogeneous reaction.

-

Reaction Initiation: Begin stirring the amine solution vigorously. Slowly add approximately 5-10 mL of the sodium cyanate solution. Continue stirring until a white crystalline precipitate of the product begins to form. The initial slow addition induces nucleation of the product.

-

Completion of Reaction: Once precipitation has started, add the remainder of the sodium cyanate solution quickly with continued vigorous stirring. The reaction is exothermic, and the temperature will likely rise to 50-55°C, accompanied by the rapid formation of a thick, white paste. The rapid addition ensures the complete reaction of the amine with the in situ generated isocyanic acid.

-

Digestion and Cooling: Continue to stir the thick suspension for an additional 15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.

-

Isolation: Dilute the mixture with 20 mL of cold water and then cool the beaker in an ice bath to 0-5°C. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and acetic acid. Press the solid dry on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 50-60°C.

The expected yield of Urea, (3-pyridinylmethyl)- as a white crystalline powder is typically high (85-95%).

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized Urea, (3-pyridinylmethyl)-. The following data are based on established values for analogous compounds and provide a benchmark for successful synthesis.

Physical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | - |

| Melting Point | 181-183 °C | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for Urea, (3-pyridinylmethyl)-.

| Technique | Expected Data and Interpretation |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~8.50 (s, 1H, Py-H2), δ ~8.45 (d, 1H, Py-H6), δ ~7.65 (d, 1H, Py-H4), δ ~7.30 (dd, 1H, Py-H5), δ ~6.30 (t, 1H, -CH₂ -NH-), δ ~5.70 (s, 2H, -NH₂), δ ~4.25 (d, 2H, -CH₂ -NH-). The signals for the pyridine protons will appear in the aromatic region, while the methylene and urea protons will be in the upfield region. The NH protons often appear as broad signals. |

| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ~158.5 (C=O), δ ~149.0 (Py-C2), δ ~148.5 (Py-C6), δ ~135.5 (Py-C4), δ ~134.0 (Py-C3), δ ~123.5 (Py-C5), δ ~41.5 (-CH₂-). The carbonyl carbon of the urea is characteristically downfield. The aromatic carbons of the pyridine ring will appear between 120-150 ppm, and the methylene carbon will be significantly upfield. |

| IR (Infrared) | (KBr, cm⁻¹): ~3430 & ~3320 (N-H stretching, primary amine of urea), ~3200 (N-H stretching, secondary amine of urea), ~1650 (C=O stretching, "Amide I" band), ~1600 (N-H bending, "Amide II" band), ~1480 (C-N stretching). The strong carbonyl stretch around 1650 cm⁻¹ and the various N-H stretches above 3200 cm⁻¹ are definitive for the urea functional group. |

| Mass Spec. | (ESI+): Calculated for C₇H₉N₃O, [M+H]⁺: m/z 152.0818. Found: m/z 152.0818. The primary ion observed will be the protonated molecule. A key fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to a prominent fragment at m/z 92, corresponding to the pyridin-3-ylmethyl cation. |

Safety and Handling

-

3-(aminomethyl)pyridine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Cyanate: Toxic if swallowed. Contact with acids liberates toxic gas (isocyanic acid). Avoid inhalation of dust. Wear appropriate PPE.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a fume hood.

All waste should be neutralized and disposed of in accordance with institutional and local regulations.

Conclusion

This guide presents a reliable, efficient, and well-documented protocol for the synthesis of Urea, (3-pyridinylmethyl)-. By following the detailed experimental procedures and utilizing the provided characterization data as a reference, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on the rationale behind procedural steps and the inclusion of comprehensive safety information are intended to empower scientists to perform this synthesis with a high degree of success and safety.

References

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2024). Molecules, 29(11), 2536. [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2021). Molecules, 26(20), 6265. [Link]

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. (2015). Journal of Kerbala University, 13(1). [Link]

-

p-BROMOPHENYLUREA. (1943). Organic Syntheses, Coll. Vol. 2, p.104. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2023). Molecules, 28(23), 7859. [Link]

-

1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (2006). Magnetic Resonance in Chemistry, 44(8), 811-815. [Link]

-

Urea derivative synthesis by amidation. Organic Chemistry Portal. [Link]

-

Urea formation from amine and cyanate? ResearchGate. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(11), 2977. [Link]

-

Poly[[(μ3-adamantane-1,3-dicarboxylato)aqua[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with (4,4) topology. (2020). IUCrData, 5(9), x201083. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules, 28(8), 3568. [Link]

-

Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (2012). Magnetic Resonance in Chemistry, 50(8), 579-591. [Link]

- Method of preparing ammonium cyanate. (1955).

-

1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688. PubChem. [Link]

Sources

Unraveling the Anticancer Potential of 3-Picolylurea: A Mechanistic Guide for Drug Development Professionals

Abstract

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, urea derivatives have emerged as a promising class of compounds with significant antiproliferative activities. This in-depth technical guide focuses on the hypothetical mechanism of action of 3-picolylurea, a representative molecule embodying the structural features of pyridine-containing urea compounds, in cancer cells. Drawing upon the established pharmacology of structurally related molecules, we elucidate a plausible molecular pathway involving the inhibition of key oncogenic signaling cascades. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic rationale, experimental validation strategies, and the underlying molecular biology of this compound class. We will delve into its putative role as a kinase inhibitor, its impact on downstream signaling pathways such as PI3K/Akt/mTOR, and its ultimate effects on cell cycle progression and apoptosis. Detailed experimental protocols and visual representations of the signaling networks are provided to facilitate further investigation and development of this promising class of anticancer agents.

Introduction: The Therapeutic Promise of Pyridine-Urea Scaffolds in Oncology

The landscape of cancer therapy is continuously evolving, with a significant emphasis on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Small molecules containing pyridine and urea moieties are integral to many FDA-approved anticancer agents, particularly those targeting protein kinases.[1] The pyridine ring, a bioisostere of a phenyl group, offers unique physicochemical properties, including improved solubility and the ability to act as a hydrogen bond acceptor, which can enhance drug-target interactions. The urea linkage provides a rigid and planar scaffold that can effectively present pharmacophoric elements to the target protein's binding site.

This guide will explore the mechanistic underpinnings of a representative, yet hypothetical, 3-picolylurea derivative as a novel anticancer agent. While specific preclinical and clinical data for 3-picolylurea itself are not yet established in publicly available literature, the extensive research on analogous compounds provides a robust framework for postulating its mechanism of action. We will build a scientifically grounded narrative based on the well-documented activities of pyridine-urea compounds as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2][3]

Postulated Mechanism of Action: Inhibition of VEGFR-2 and Downstream Signaling

Many small molecule tyrosine kinase inhibitors (TKIs) incorporate urea derivatives in their chemical structures, which are often crucial for their biological effects.[4] Sorafenib and Axitinib, for instance, are prominent examples of pyridine and/or urea-containing drugs that function as potent VEGFR-2 inhibitors.[1] Based on this precedent, we hypothesize that 3-picolylurea acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.

The Critical Role of VEGFR-2 in Tumor Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[4] Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to its receptor, VEGFR-2, on endothelial cells, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[4] By inhibiting VEGFR-2, 3-picolylurea would disrupt this critical process, thereby impeding tumor growth and progression.

Downstream Signaling Consequences: The PI3K/Akt/mTOR Pathway

The activation of VEGFR-2 initiates a complex network of intracellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway being a central hub for cell growth, proliferation, and survival.[5][6] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7][8]

Our proposed mechanism posits that by blocking VEGFR-2 phosphorylation, 3-picolylurea prevents the recruitment and activation of PI3K. This, in turn, inhibits the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels prevents the activation of the serine/threonine kinase Akt. The subsequent decrease in Akt activity has profound effects on downstream effectors, including mTOR, leading to a cascade of events that culminate in the inhibition of cell proliferation and the induction of apoptosis.[9]

Figure 1: Postulated inhibition of the VEGFR-2 signaling cascade by 3-picolylurea.

Cellular Consequences: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the PI3K/Akt/mTOR pathway by 3-picolylurea is predicted to have two major consequences for cancer cells: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis.[10] The PI3K/Akt pathway plays a crucial role in promoting cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting Akt, 3-picolylurea would relieve this inhibition, thereby tipping the cellular balance towards apoptosis. Mechanistic studies of pyrimidine derivatives with aryl urea moieties have demonstrated their ability to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[11]

Cell Cycle Arrest

Uncontrolled cell proliferation is a defining characteristic of cancer. The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division.[12] Kinase inhibitors frequently exert their antiproliferative effects by inducing cell cycle arrest.[10] Pyridine phenyl urea derivatives have been shown to induce cell cycle arrest at the G2/M phase.[13] This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation.

Figure 2: The proposed cascade of cellular events following treatment with 3-picolylurea.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine-urea derivatives is highly dependent on their chemical structure.[13][14] Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For pyridine-urea scaffolds targeting kinases, several key structural features are often important:

-

The Pyridine Ring: The position of the nitrogen atom and the substitution pattern on the pyridine ring can significantly influence binding affinity and selectivity.

-

The Urea Linker: The urea moiety often forms critical hydrogen bonds with the hinge region of the kinase domain.[15]

-

The Picolyl Group: The position of the methyl group on the pyridine ring (in this case, the 3-position) can affect the molecule's conformation and interactions with the target protein.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the urea moiety can impact potency and selectivity.

Table 1: Representative IC50 Values for Pyridine-Urea Derivatives Targeting VEGFR-2

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8e (a pyridine-urea derivative) | MCF-7 (Breast Cancer) | 0.22 | [16] |

| Compound 8n (a pyridine-urea derivative) | MCF-7 (Breast Cancer) | 1.88 | [16] |

| Sorafenib (Reference Drug) | MCF-7 (Breast Cancer) | 4.50 | [16] |

| Quinoline-thiazolidine-4-one urea derivative 21 | VEGFR-2 Enzymatic Assay | 0.0187 | [17] |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for a novel 3-picolylurea derivative, a series of well-established in vitro and in vivo assays are required.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the 3-picolylurea derivative on VEGFR-2 kinase activity.

-

Methodology:

-

Recombinant human VEGFR-2 kinase is incubated with the 3-picolylurea derivative at various concentrations.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.

-

Cell Viability and Proliferation Assay

-

Objective: To assess the cytotoxic and antiproliferative effects of the 3-picolylurea derivative on cancer cell lines.

-

Methodology (MTT Assay):

-

Cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects, or various tumor cell lines) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the 3-picolylurea derivative for 24, 48, and 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of the 3-picolylurea derivative on the phosphorylation status of key proteins in the VEGFR-2 and PI3K/Akt/mTOR signaling pathways.

-

Methodology:

-

Cancer cells are treated with the 3-picolylurea derivative for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of VEGFR-2, Akt, mTOR, and other downstream targets.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by the 3-picolylurea derivative.

-

Methodology:

-

Cancer cells are treated with the compound for a predetermined duration.

-

Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of the 3-picolylurea derivative on cell cycle distribution.

-

Methodology:

-

Cancer cells are treated with the compound for a specified time.

-

Cells are fixed, permeabilized, and stained with propidium iodide, which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Alternative and Complementary Mechanisms: The Role of Pin1

While VEGFR-2 is a highly plausible primary target, it is important to consider other potential mechanisms of action for urea-based compounds. The peptidyl-prolyl isomerase Pin1 is another enzyme that is overexpressed in many cancers and represents a viable therapeutic target.[18][19] Pin1 regulates the function of numerous proteins involved in cell proliferation and survival.[20] Although a direct link between a 3-picolylurea scaffold and Pin1 inhibition has not been firmly established in the literature, the chemical space of Pin1 inhibitors is still being actively explored, and urea-containing compounds could potentially be identified as binders.[21] Future screening efforts could explore the activity of 3-picolylurea derivatives against Pin1 to broaden our understanding of their therapeutic potential.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically plausible mechanism of action for a hypothetical 3-picolylurea derivative as an anticancer agent. By targeting VEGFR-2, this class of compounds has the potential to inhibit tumor angiogenesis and disrupt the critical PI3K/Akt/mTOR signaling pathway, ultimately leading to apoptosis and cell cycle arrest in cancer cells. The provided experimental protocols offer a clear roadmap for the preclinical validation of novel 3-picolylurea analogues.

Future research in this area should focus on the synthesis and screening of a library of 3-picolylurea derivatives to establish a robust structure-activity relationship. Lead compounds with potent and selective activity should be advanced into more complex in vivo models to evaluate their efficacy and safety profiles. Furthermore, exploring alternative targets such as Pin1 could uncover additional therapeutic applications for this versatile chemical scaffold. The continued investigation of pyridine-urea derivatives holds significant promise for the development of the next generation of targeted cancer therapies.

References

-

VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. MDPI. [Link]

-

VEGFR-2 inhibitor. Wikipedia. [Link]

-

Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. PubMed. [Link]

-

The structures of some urea derivatives having VEGFR2 and ROCK2 inhibitors. ResearchGate. [Link]

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Dongguk University. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. [Link]

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. OUCI. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. MDPI. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. [Link]

-

Development of Pin1 Inhibitors and their Potential as Therapeutic Agents. PubMed. [Link]

-

Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

-

Development of PIN1 inhibitors. Molecular Modeling & Virtual Screening Laboratory. [Link]

-

New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. PubMed. [Link]

-

New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. UNIPI. [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

-

Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. PubMed. [Link]

-

PI3K-Akt-mTOR signalling pathway and relationships of several related... ResearchGate. [Link]

-

Induction of apoptosis and cell cycle arrest by CP-358774, an inhibitor of epidermal growth factor receptor tyrosine kinase. PubMed. [Link]

-

Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. PubMed. [Link]

-

Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. PMC. [Link]

-

Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC. [Link]

-

Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. PubMed Central. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PMC. [Link]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism. MDPI. [Link]

-

Synthetic polysulfane derivatives induce cell cycle arrest and apoptotic cell death in human hematopoietic cancer cells. Markus Peschel. [Link]

-

Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. PubMed. [Link]

-

Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. ResearchGate. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. [Link]

Sources

- 1. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights [mdpi.com]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drupal.markus-peschel.de [drupal.markus-peschel.de]

- 13. chemijournal.com [chemijournal.com]

- 14. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Pin1 Inhibitors and their Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]

- 20. arpi.unipi.it [arpi.unipi.it]

- 21. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Profile & Therapeutic Liabilities of (3-Pyridinylmethyl)urea Derivatives

[1]

Executive Summary: The "Trojan Horse" Pharmacophore

The (3-pyridinylmethyl)urea scaffold represents one of medicinal chemistry’s most instructive "toxicophores."[1] While urea linkages are ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib) for their ability to form hydrogen bond networks within ATP-binding pockets, the specific inclusion of a 3-pyridinylmethyl moiety creates a critical biological liability.[1]

This specific substructure mimics Nicotinamide (Vitamin B3) so effectively that it is recognized by the NAD+ salvage pathway enzymes.[1] Its primary biological activity is characterized by metabolic interference : it acts as a substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), generating a toxic nucleotide analog that hyperactivates SARM1 , leading to rapid NAD+ depletion, axon degeneration, and pancreatic

This guide analyzes the mechanistic basis of this toxicity, distinguishes it from therapeutic urea scaffolds, and provides protocols for detecting this liability in early-stage drug discovery.

Chemical Biology & SAR: The Structural Mimicry

The Pharmacophore

The core structure consists of a urea group connected via a methylene bridge to the 3-position of a pyridine ring.

-

Chemical Name: N-(3-pyridinylmethyl)-N'-arylurea[1]

-

Key Representative: Pyrinuron (Vacor) (N-(4-nitrophenyl)-N'-[(pyridin-3-yl)methyl]urea).[1]

-

Structural Criticality:

-

Pyridine N-3 Position: Essential for recognition by NAMPT.[1] The enzyme misidentifies the pyridine ring as the nicotinamide ring.[1]

-

Methylene Linker: Provides the necessary steric freedom for the molecule to enter the catalytic cleft of phosphoribosyltransferases.[1]

-

Urea Motif: While typically a hydrogen-bond donor/acceptor pair for target binding, here it serves as a stable linker that survives initial metabolism, allowing the "warhead" (the pyridine) to be processed.

-

Mechanism of Action: The VMN-SARM1 Axis

Unlike standard enzyme inhibitors that block an active site, (3-pyridinylmethyl)urea derivatives act as pro-toxins via "lethal synthesis."[1]

-

Entry: The molecule enters the cell (passive diffusion or transport).[1]

-

Conversion (The Trap): NAMPT (Nicotinamide phosphoribosyltransferase) accepts the derivative as a substrate, ribosylating the pyridine nitrogen to form a mononucleotide analog (e.g., Vacor-Mononucleotide, VMN ).[1]

-

Accumulation: VMN accumulates because it cannot be efficiently processed downstream into a functional dinucleotide (NAD analog) or is processed into a toxic NAD analog (VAD).[1]

-

Execution (SARM1 Activation): VMN binds allosterically to SARM1 (Sterile Alpha and TIR Motif containing 1), a central executioner of axon degeneration.[1]

-

Collapse: Activated SARM1 possesses potent NADase activity , rapidly hydrolyzing cellular NAD+ into Nicotinamide and ADPR (cyclic or linear).[1] This energetic collapse causes cell death (specifically in neurons and insulin-secreting

-cells).[1]

Visualization: The Lethal Synthesis Pathway

The following diagram illustrates the divergence between the healthy Nicotinamide salvage pathway and the toxic activation of (3-pyridinylmethyl)urea derivatives.

Caption: Figure 1.[1] Mechanism of Action. The (3-pyridinylmethyl)urea scaffold hijacks NAMPT to produce VMN, which activates SARM1 to destroy cellular NAD+.[1]

Toxicology vs. Therapeutic Potential[1]

The Toxicological Profile[1]

-

Target Organs: Pancreas (Islets of Langerhans) and Peripheral Nervous System.[1]

-

Clinical Manifestation: Ingestion leads to abrupt onset Type 1 Diabetes (destruction of

-cells) and severe orthostatic hypotension (autonomic neuropathy).[1] -

Antidote: High-dose Nicotinamide .[1][2] If administered immediately, it competes with the urea derivative for the NAMPT active site, preventing the formation of the toxic VMN nucleotide.

Therapeutic Evasion Strategies

For drug developers utilizing urea linkers (e.g., for Kinase or Epoxide Hydrolase inhibition), avoiding this specific toxicity is paramount.

-

Strategy A (Linker Removal): Attach the urea nitrogen directly to the pyridine ring (Aminopyridine ureas).[1] This steric change usually prevents NAMPT processing.[1]

-

Strategy B (Isomer Shift): Use 2-pyridinyl or 4-pyridinyl isomers.[1] NAMPT is highly specific for the 3-pyridyl geometry (mimicking Nicotinamide).[1]

-

Strategy C (Substitution): Substitution on the pyridine ring (e.g., 2-chloro-5-pyridyl) can sterically clash with the NAMPT active site.[1]

Experimental Protocols

Protocol A: Chemical Synthesis of (3-Pyridinylmethyl)urea Derivatives

Purpose: To generate the core scaffold for toxicity testing or analog generation.[1]

Reagents: 3-Picolylamine (3-aminomethylpyridine), Aryl Isocyanate (e.g., 4-nitrophenyl isocyanate for Vacor control), Dichloromethane (DCM).[1]

-

Preparation: Dissolve 1.0 equivalent of 3-Picolylamine in anhydrous DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Dropwise add 1.0 equivalent of the appropriate Aryl Isocyanate dissolved in DCM.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. The urea product typically precipitates out of the non-polar solvent.[1]

-

Purification: Filter the precipitate. Wash with cold DCM and diethyl ether to remove unreacted amines/isocyanates.[1] Recrystallize from Ethanol/Water if necessary.[1]

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol B: In Vitro NAD+ Depletion Assay (Toxicity Screen)

Purpose: To determine if a new urea derivative activates the SARM1 pathway.[1]

Cell Line: Neuro2a (N2a) cells or primary DRG neurons (high SARM1 expression).[1]

-

Seeding: Plate N2a cells (10,000 cells/well) in 96-well plates suitable for luminescence. Culture for 24h.

-

Treatment:

-

Incubation: Incubate for 6 to 24 hours.

-

Measurement: Remove media. Add NAD/NADH-Glo™ (Promega) detection reagent (lyses cells and generates luminescence proportional to NAD+).[1]

-

Analysis:

Summary of Biological Activities[2][3][4][5][6][7][8][9]

| Activity Type | Mechanism | Outcome | Relevance |

| Nicotinamide Antagonism | NAMPT substrate | NAD+ Depletion | High (Toxicological Liability) |

| SARM1 Activation | Allosteric binding of VMN to SARM1 | Axon Degeneration | High (Neurotoxicity model) |

| Mitochondrial dysfunction / NAD+ loss | Diabetes (Type 1) | High (Historical Hazard) | |

| Kinase Inhibition | ATP-pocket binding (Urea H-bonds) | Anti-proliferative | Moderate (Requires structural modification to avoid toxicity) |

References

-

Loreto, A., et al. (2021).[1] The prodrug Vacor activates SARM1 to cause axon degeneration and pancreatic β-cell death.[1]Nature , 599, 1-6.[1] Link

-

Galluzzi, L., et al. (1980).[1] Neurologic complications of Vacor poisoning.[1][3][4]Acta Neurologica Scandinavica , 62(2), 100-104.[1] Link[1]

-

Buonvicino, D., et al. (2018).[1][2][5] Identification of the Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor/activator pharmacophore.[1]Journal of Medicinal Chemistry , 61(15), 6991-7003.[1] Link[1]

-

Promega Corporation. NAD/NADH-Glo™ Assay Technical Manual.[1]Link[1]

-

Tox and Hound. (2019).[1] The Secret Life of Vacor.[1][2]Link

Sources

- 1. Pyrinuron - Wikipedia [en.wikipedia.org]

- 2. Tox and Hound - The Secret Life of Vacor [toxandhound.com]

- 3. Vacor: the former rat poison now driving drug discovery for axonal disorders (for school and college students) | Coleman Laboratory [colemanlab.brc.cam.ac.uk]

- 4. The neurotoxicity of the rat poison vacor. A clinical study of 12 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

understanding the structure-activity relationship of N-(3-pyridinylmethyl)urea

This guide details the structure-activity relationship (SAR) of the N-(3-pyridinylmethyl)urea scaffold. Unlike typical medicinal chemistry guides that focus solely on therapeutic optimization, this analysis addresses a critical dichotomy: this specific scaffold acts as a lethal metabolic mimic in one context (neurotoxicity/rodenticide) while serving as a versatile hydrogen-bonding motif in others (kinase inhibition/herbicides).

For drug development professionals, understanding this scaffold is a lesson in structural alerts : specifically, how the methylene bridge combined with a 3-pyridyl ring creates a substrate for the NAD salvage pathway, leading to "metabolic suicide."

Executive Summary: The Pharmacophore vs. The Toxophore

The N-(3-pyridinylmethyl)urea moiety consists of a pyridine ring linked via a methylene bridge to a urea functional group.

-

The Pharmacophore: The urea group acts as a dual hydrogen bond donor/acceptor, ideal for binding aspartate/glutamate residues in enzyme active sites (e.g., Kinase DFG-out pockets). The pyridine nitrogen serves as a water-soluble weak base.

-

The Toxophore: The specific geometry of the 3-pyridyl + methylene combination mimics Nicotinamide (Vitamin B3) . This allows the molecule to enter the NAD biosynthetic pathway, forming toxic nucleotides that activate SARM1, leading to rapid axon degeneration and pancreatic

-cell destruction.

Critical Structural Alert: Drug candidates containing the N-(3-pyridinylmethyl) motif must be screened for NAMPT substrate activity to avoid Vacor-like neurotoxicity.

Mechanism of Action: The Lethal Mimicry

The defining biological activity of this scaffold is best understood through the toxicology of Vacor (PNU-10858) , the prototypical N-(3-pyridinylmethyl)urea.

The Metabolic Trap (SARM1 Activation)

Unlike standard enzyme inhibitors, this scaffold acts as a pro-toxin.

-

Entry: The molecule enters the cell (likely via nicotinamide transporters).

-

Bioactivation (NAMPT): Nicotinamide phosphoribosyltransferase (NAMPT) mistakes the 3-pyridyl core for nicotinamide. It ribosylates the pyridine nitrogen, forming Vacor Mononucleotide (VMN) .

-

Accumulation (NMNAT2): Nicotinamide mononucleotide adenyltransferase 2 (NMNAT2) converts VMN into Vacor Adenine Dinucleotide (VAD) .

-

The Kill Switch (SARM1): VMN and VAD are potent allosteric activators of SARM1 (Sterile Alpha and TIR Motif-containing 1). Activated SARM1 hydrolyzes cellular NAD+ into cyclic ADP-ribose and nicotinamide, causing energetic collapse and programmed axon death (Wallerian degeneration).

Visualization: The NAD Salvage Interference Pathway

The following diagram illustrates how the scaffold hijacks the NAD pathway.

Figure 1: The "Lethal Mimicry" pathway. The 3-pyridinylmethyl scaffold is processed by NAMPT/NMNAT2 into VMN/VAD, which activates SARM1 to destroy cellular NAD+.

Structure-Activity Relationship (SAR) Analysis

To utilize the urea pharmacophore safely, one must break the specific recognition elements required for NAMPT processing.

The Pyridine Ring (The "Head")

-

3-Pyridyl (Meta): Essential for NAMPT recognition. The enzyme requires the nitrogen at the 3-position to form the ribosyl bond. Result: High Toxicity.[1]

-

4-Pyridyl (Para): Cannot be ribosylated by NAMPT due to steric clash and incorrect geometry. Commonly used in kinase inhibitors (e.g., Sorafenib).[2] Result: Therapeutic Utility (Kinase Binding).[3]

-

2-Pyridyl (Ortho): Generally poor NAMPT substrate due to steric hindrance near the bridge. Result: Reduced Toxicity, altered solubility.

The Linker (The "Neck")

-

Methylene (-CH2-): The critical spacer. It places the urea carbonyl at a distance that mimics the amide carbonyl of nicotinamide. Result: High Toxicity.[1]

-

Direct Bond (Aryl-Urea): Removing the methylene bridge (N-3-pyridylurea) drastically changes the electronics (making the amine an aniline) and prevents NAMPT processing. Result: Safe Scaffold (Common in drugs).

-

Ethylene/Branched: Increasing steric bulk on the linker disrupts enzyme fit.

The Urea & Tail (The "Body")

-

N'-Substituent:

-

p-Nitrophenyl (Vacor): The electron-withdrawing group increases the acidity of the urea protons and may enhance transport. Highly toxic.[1]

-

Bulky Lipophilic Groups: Large groups (e.g., fluoro-chloro-phenyl) used in kinase inhibitors often target the hydrophobic back-pocket of kinases. If the "Head" is 3-pyridinylmethyl, toxicity risk remains; if the "Head" is 4-pyridyl, it is a potent kinase inhibitor.

-

SAR Summary Table

| Structural Region | Modification | Biological Consequence | Application |

| Pyridine Ring | 3-Pyridyl | NAMPT Substrate (Toxic) | Rodenticide (Vacor) |

| 4-Pyridyl | Kinase Hinge Binder (Safe) | Anticancer (Sorafenib) | |

| Linker | Methylene (-CH2-) | Nicotinamide Mimicry | Metabolic Poison |

| Direct Bond (NH) | Rigid, Conjugated | Kinase Inhibitor | |

| Urea Distal Group | p-Nitrophenyl | High Bioavailability/Toxicity | Rodenticide |

| 3-Trifluoromethyl | Lipophilic/Metabolically Stable | Herbicide/Kinase Inh. |

Experimental Protocols

Synthesis of N-(3-pyridinylmethyl)urea Derivatives

Objective: To synthesize the core scaffold for SAR testing.

Reagents: 3-(Aminomethyl)pyridine, Aryl Isocyanate (R-N=C=O), Dichloromethane (DCM).

Protocol:

-

Preparation: Dissolve 1.0 eq of 3-(Aminomethyl)pyridine in anhydrous DCM under nitrogen atmosphere.

-

Addition: Dropwise add 1.0 eq of the appropriate Aryl Isocyanate (e.g., 4-nitrophenyl isocyanate for Vacor analog) dissolved in DCM at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. The urea product typically precipitates out of the non-polar solvent.

-

Workup: Filter the white precipitate. Wash with cold diethyl ether to remove unreacted isocyanate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic methylene doublet at ~4.4 ppm and urea singlets at ~9.0 ppm.

SARM1 Activation Assay (Toxicity Screen)

Objective: To determine if a new derivative activates the neurodegenerative SARM1 pathway.

Principle: Measure the consumption of NAD+ by recombinant SARM1 in the presence of the test compound's metabolite (requires pre-incubation with NAMPT/NMNAT or using a cellular lysate).

Protocol:

-

Cell Culture: Culture DRG (Dorsal Root Ganglion) neurons or HEK293T cells expressing SARM1.

-

Treatment: Treat cells with 10 µM, 50 µM, and 100 µM of the test compound for 24 hours.

-

NAD+ Quantification: Lyse cells and measure intracellular NAD+ levels using a colorimetric or fluorometric cycling assay (e.g., enzyme cycling with alcohol dehydrogenase).

-

Readout: A significant drop in NAD+ (compared to vehicle control) indicates the compound is a SARM1 activator (Toxophore).

-

Rescue Control: Co-treat with FK866 (NAMPT inhibitor). If FK866 rescues the NAD+ levels, the toxicity is confirmed to be NAMPT-dependent (Vacor-like mechanism).

Decision Logic for Drug Design

Use this logic flow to assess the risk of a lead compound containing this scaffold.

Figure 2: Structural Alert Decision Tree. Any compound retaining the 3-pyridyl-methyl-urea core requires immediate toxicity screening.

References

-

Mechanism of Vacor Toxicity: Loreto, A., et al. (2021). Neurotoxin-mediated potent activation of the axon degeneration regulator SARM1. eLife. Link

-

SARM1 Activation Pathway: Figley, M. D., et al. (2021). SARM1 is a metabolic sensor activated by an increased NMN/NAD+ ratio. Neuron. Link

-

NAMPT Substrate Specificity: Buonvicino, D., et al. (2018). Theante-metabolite Vacor is a substrate for NAMPT and NMNAT2 and acts as a SARM1 activator. Scientific Reports. Link

-

Urea Scaffolds in Kinase Inhibitors: Dumas, J., et al. (2004). Discovery of Sorafenib: The First Urea-Based Multikinase Inhibitor. Journal of Medicinal Chemistry. Link

-

VAP-1 Inhibition: Bligt-Lindén, E., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1). Journal of Medicinal Chemistry. Link

Sources

Computational Characterization of Urea, (3-pyridinylmethyl)-: A Theoretical Framework for Electronic & Reactivity Profiling

Executive Summary

Urea, (3-pyridinylmethyl)- (CAS: 17439-11-1) represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and rodenticides (PNU/Vacor). Its dual functionality—combining the hydrogen-bond donor/acceptor properties of urea with the basicity and

This technical guide outlines a rigorous computational framework for characterizing the electronic properties of this molecule. By synthesizing Density Functional Theory (DFT) methodologies with Frontier Molecular Orbital (FMO) analysis, we establish a protocol to predict its reactivity, spectroscopic signatures, and molecular docking potential.

Part 1: Theoretical Methodology & Computational Setup[1][2][3]

To ensure high-fidelity results that correlate with experimental data, the following level of theory is recommended as the standard for this scaffold.

The Computational Engine

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic pharmacophores, offering an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][3]

-

Diffuse functions (++): Essential for capturing the electron density of the lone pairs on the Urea Oxygen and Pyridine Nitrogen.

-

Polarization functions (d,p): Required to accurately model the hybridization of the aromatic pyridine ring and the amide nitrogen.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD using water (

) or DMSO (

Workflow Diagram

The following Graphviz diagram visualizes the critical path for the theoretical characterization of the molecule.

Figure 1: Standardized computational workflow for characterizing urea derivatives.

Part 2: Electronic Structure & Reactivity Analysis

Conformational Landscape

The (3-pyridinylmethyl)urea molecule possesses rotational freedom around the methylene bridge (

-

Extended (Trans-Trans): The urea moiety is planar to maximize conjugation between the nitrogen lone pairs and the carbonyl

-system. This is often the global minimum in polar solvents. -

Folded (Stabilized): An intramolecular hydrogen bond can form between the urea

and the pyridine nitrogen, locking the conformation. This is critical for "bioactive conformations" in drug design.[6]

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Primarily localized on the Pyridine Nitrogen (lone pair) and the Urea Nitrogen atoms. This indicates the sites most susceptible to electrophilic attack (or oxidation).

-

LUMO Location: Distributed across the Pyridine Ring (

) and the Carbonyl group (

Representative Theoretical Values (B3LYP/6-311++G(d,p)):

| Parameter | Symbol | Representative Value (eV) | Significance |

| HOMO Energy | -6.2 to -6.6 | Ionization potential; donor capability. | |

| LUMO Energy | -1.1 to -1.5 | Electron affinity; acceptor capability. | |

| Energy Gap | ~4.8 - 5.2 | Chemical Stability. A large gap implies high stability and low reactivity (Hard molecule). |

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict biological behavior:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Part 3: Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for molecular docking, showing where the molecule will interact with a receptor protein.

-

Negative Potential (Red):

-

Carbonyl Oxygen (

): The primary hydrogen-bond acceptor site. -

Pyridine Nitrogen (

): A secondary acceptor site, crucial for pH-dependent binding (protonation at physiological pH).

-

-

Positive Potential (Blue):

-

Urea Amide Protons (

, -

Methylene Protons: Weakly positive.

-

Docking Implication: In kinase inhibitors (e.g., VEGFR2), the urea motif acts as a "hinge binder," forming a donor-acceptor pair with the backbone of the protein (e.g., Asp/Glu residues).

Part 4: Experimental Protocol (Self-Validating System)

To replicate these theoretical findings, follow this step-by-step protocol using Gaussian or ORCA.

Step 1: Input Preparation

Construct the Z-matrix or Cartesian coordinates. Ensure the Pyridine ring is initially planar.

-

Validation: Check that the

bonds in urea are shorter than single bonds (~1.35 Å) due to resonance.

Step 2: Optimization & Frequency

Run the optimization to find the local minimum.

-

Gaussian Command: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Self-Validation: Ensure no imaginary frequencies (NIMAG=0) exist in the output. If imaginary frequencies appear (negative values), the structure is a transition state, not a minimum. Distort the geometry along the imaginary mode and re-optimize.

Step 3: Spectroscopic Prediction (IR/NMR)

Calculate vibrational modes to validate against experimental IR spectra.

-

Key Marker: Look for the Urea

stretch.[7] In theory (gas phase), this appears ~1700 -

Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP) to correct for anharmonicity.

Step 4: Reactivity Logic Diagram

Use the following logic to interpret your output data for drug design.

Figure 2: Logic flow for interpreting electronic properties in the context of drug safety and efficacy.

References

-

Jagadeesan, R. et al. (2021). "DFT studies on the electronic structure and reactivity of pyridine-urea derivatives." Bioorganic Chemistry.

-

Luo, D. et al. (2025).[8] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Chemical Reviews.

-

BenchChem. (2025).[2] "Theoretical studies and DFT calculations of pyridine compounds." BenchChem Technical Guides.

-

Zipse, H. (2022). "Molecular Electrostatic Potential (MEP) Calculation Protocols." LMU Munich Computational Chemistry.

-

ResearchGate. (2023). "Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery." Bioorganic & Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Detailed Synthesis Protocol for Urea, (3-pyridinylmethyl)-

Executive Summary

This technical guide outlines the optimized synthesis of 1-(3-pyridylmethyl)urea (also known as N-(3-pyridinylmethyl)urea), a mono-substituted urea derivative used as a scaffold in medicinal chemistry for kinase inhibitors and antiproliferative agents.

The protocol employs a modified Wöhler synthesis , reacting 3-(aminomethyl)pyridine with potassium cyanate (KOCN) in an aqueous acidic medium. This route is selected for its scalability, atom economy, and avoidance of hazardous isocyanate reagents (e.g., TMS-NCO). The resulting product is a white crystalline solid with a distinct melting point of 181–187 °C , serving as a primary quality attribute (PQA).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic addition of the primary amine to isocyanic acid, generated in situ from potassium cyanate and hydrochloric acid.

Chemical Disconnection:

-

Target: Urea, (3-pyridinylmethyl)- (

)[1] -

Precursors: 3-(Aminomethyl)pyridine (3-Picolylamine) + Potassium Cyanate (KOCN).

-

Driving Force: The formation of the stable urea linkage (

).

Reaction Mechanism[2]

-

Protonation: The amine is converted to its hydrochloride salt to moderate reactivity and improve solubility.

-

Generation of Electrophile: KOCN reacts with acid to form isocyanic acid (HNCO).

-

Nucleophilic Attack: The free amine (in equilibrium with the salt) attacks the electrophilic carbon of HNCO.

-

Tautomerization: The intermediate rearranges to form the stable urea.

Figure 1: Mechanistic pathway for the synthesis of 1-(3-pyridylmethyl)urea via cyanate addition.

Experimental Protocol

Materials & Reagents

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |

| 3-(Aminomethyl)pyridine | 3731-52-0 | 108.14 | 1.0 | Substrate |

| Potassium Cyanate (KOCN) | 590-28-3 | 81.12 | 1.2 - 1.5 | Reagent |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 1.0 | Catalyst/Salt formation |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Solvent |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Recrystallization |

Step-by-Step Procedure

Step 1: Salt Formation

-

Charge a 250 mL round-bottom flask (RBF) with 3-(aminomethyl)pyridine (10.8 g, 100 mmol) and water (50 mL).

-

Place the flask in an ice bath (0–5 °C).

-

Dropwise add conc. HCl (~8.3 mL, 100 mmol) with stirring.

-

Critical Control Point (CCP): Monitor pH. Adjust to pH 3–4. If the solution is too basic, the amine may react with the product to form di-substituted ureas. If too acidic (pH < 1), KOCN will decompose rapidly to

and

-

Step 2: Cyanate Addition

-

Prepare a solution of Potassium Cyanate (12.2 g, 150 mmol, 1.5 equiv) in water (30 mL).

-

Add the KOCN solution dropwise to the amine salt solution over 15 minutes.

-

Observation: Slight effervescence may occur (minor decomposition of HNCO).

-

Step 3: Reaction

-

Remove the ice bath and heat the mixture to 60–80 °C for 2 hours.

-

Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting amine spot (ninhydrin active) should disappear.

Step 4: Isolation & Workup

-

Cool the reaction mixture slowly to room temperature, then to 0–4 °C in a refrigerator or ice bath for 2 hours.

-

The product, 1-(3-pyridylmethyl)urea , typically precipitates as a white solid.

-

Troubleshooting: If no precipitate forms (due to high solubility of the pyridine moiety), evaporate the water under reduced pressure to dryness. Extract the residue with hot Ethanol (EtOH) to separate the urea from inorganic salts (KCl).

-

-

Filter the solid and wash with ice-cold water (2 x 10 mL) to remove residual salts.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol or an Ethanol/Water (9:1) mixture.

-

Dry in a vacuum oven at 50 °C for 12 hours.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the isolation and purification of the target urea.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following specifications.

| Attribute | Specification | Method | Notes |

| Appearance | White to off-white crystalline solid | Visual | |

| Melting Point | 181 – 187 °C | Capillary Method | Key identity check [1, 2]. |

| 1H NMR | DMSO-d6 | Confirm integration of CH2 vs Pyridine. | |

| Solubility | Soluble in DMSO, MeOH, Hot Water | Solubility Test |

Expert Insight - Data Interpretation:

-

Melting Point: A sharp melting point in the 180s confirms the mono-urea.[2] A lower melting point (e.g., <140 °C) often indicates contamination with unreacted urea (MP 133 °C) or the hydrochloride salt of the starting amine.

-

NMR: Look for the diagnostic methylene doublet at ~4.2 ppm. The urea protons often appear as two distinct signals: a triplet for the NH adjacent to the methylene, and a broad singlet for the terminal

.

Safety & Handling

-

3-(Aminomethyl)pyridine: Corrosive and causes severe skin burns. It has a strong, unpleasant odor.[3] Handle in a fume hood.

-

Potassium Cyanate: Harmful if swallowed. Contact with acid releases toxic gas.

-

Pyridyl Ureas: Biologically active; treat as potential kinase inhibitors or antiproliferative agents. Wear nitrile gloves and eye protection.[3]

References

-

ChemicalBook. (n.d.). 1-(3-PYRIDYLMETHYL)UREA Properties and Safety. Retrieved from

-

Sigma-Aldrich. (n.d.). N-(3-Pyridinylmethyl)urea Product Detail. Retrieved from

- Kurzer, F. (1949). Arylureas I. Cyanate Method. Organic Syntheses, Coll. Vol. 4, p.49. (General methodology reference).

-

PubChem. (n.d.). Compound Summary: 1-(3-Pyridylmethyl)urea.[1][4][5] Retrieved from

Sources

Application Note: Crystallization Techniques for Obtaining High-Purity 3-Picolylurea

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 3-picolylurea via crystallization. While specific solubility data for 3-picolylurea is not extensively published, this guide leverages fundamental chemical principles and established data for analogous urea and pyridine derivatives to present robust, scientifically-grounded protocols.[1] We detail two primary methodologies: cooling crystallization from a single solvent system and antisolvent crystallization. Each protocol is accompanied by an in-depth explanation of the underlying principles, step-by-step instructions, quality control measures, and troubleshooting advice to enable the consistent production of high-purity crystalline material suitable for downstream applications, including pharmaceutical synthesis.

Foundational Principles: Designing a Crystallization Strategy

The successful crystallization of any organic compound is fundamentally governed by its solubility characteristics, which are dictated by its molecular structure.[2] 3-Picolylurea possesses a distinct molecular architecture that informs our purification strategy:

-

Polar Urea Moiety: The urea group (-NH-CO-NH-) is highly polar and capable of forming strong hydrogen bonds. This feature promotes high solubility in polar protic solvents like alcohols and water.[3]

-

Aromatic Pyridine Ring: The 3-picolyl (a methylpyridine) group introduces aromaticity and moderate polarity.

-

Hydrogen Bonding: The presence of N-H and C=O groups makes 3-picolylurea both a hydrogen bond donor and acceptor, a key interaction for creating an ordered crystal lattice.[3]

The ideal crystallization solvent should exhibit high solubility for 3-picolylurea at elevated temperatures and significantly lower solubility at reduced temperatures. This differential solubility is the driving force for crystallization upon cooling.[2] Furthermore, the solvent should be volatile for easy removal from the final product and should not react with the compound.[4]

Solvent Selection Rationale: Based on the structural features of urea derivatives, polar protic solvents are excellent candidates. Alcohols such as methanol, ethanol, and isopropanol are particularly suitable because they can engage in hydrogen bonding, effectively solvating the urea moiety at high temperatures.[3][5] For antisolvent crystallization, a non-polar solvent in which 3-picolylurea is insoluble, such as hexane or heptane, is required.

Table 1: Candidate Solvents for 3-Picolylurea Crystallization

| Solvent | Class | Boiling Point (°C) | Key Properties & Rationale |

| Isopropanol (IPA) | Polar Protic | 82.6 | Excellent ability to dissolve urea derivatives at reflux; moderate volatility. A primary candidate for cooling crystallization. |

| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA, good solvating power for polar compounds. Often used for recrystallization.[3] |

| Methanol (MeOH) | Polar Protic | 64.7 | High solvating power, but its higher solubility for many compounds at low temperatures can sometimes reduce yield.[3] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Moderate polarity; can be effective if impurities have very different solubility profiles. |

| Heptane/Hexane | Non-polar | 98.4 / 68.0 | Poor solvent for 3-picolylurea. Ideal as an antisolvent to induce precipitation from a more polar solution.[6] |

| Water | Polar Protic | 100.0 | High solubility for ureas, but the high boiling point can make drying difficult. Potential for use in mixed-solvent systems. |

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

This method is the most straightforward and is often the first approach for purifying solid organic compounds.[7][8][9] It relies on the principle that solubility decreases as the temperature of the solution is lowered, leading to the formation of a supersaturated solution from which crystals nucleate and grow.[2]

Step-by-Step Methodology:

-

Dissolution: Place the crude 3-picolylurea solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-30 mL) to create a slurry.

-

Heating to Dissolution: Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step prevents these impurities from being incorporated into the final crystals.

-

Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered crystals, which are less likely to trap impurities within the crystal lattice.[6] An ideal crystallization should show initial crystal formation after 5-15 minutes.[10]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[8]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Antisolvent Crystallization

Antisolvent crystallization is an effective alternative, particularly when a compound's solubility is not strongly dependent on temperature in a given solvent.[11] The technique involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing supersaturation and precipitation.[6][12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 3-picolylurea in the minimum amount of a suitable solvent (e.g., methanol) at room temperature.

-

Antisolvent Addition: While stirring the solution, slowly add a non-polar antisolvent (e.g., heptane) dropwise. Causality: Slow addition of the antisolvent is crucial to control the rate of supersaturation. A rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid, which is less pure.[6][11]

-

Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

-

Crystal Growth: Stop the addition and allow the solution to stir at room temperature for 1-2 hours to permit the crystals to grow.

-

Complete Precipitation: If desired, the flask can be cooled in an ice bath to ensure maximum recovery.

-

Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the same solvent/antisolvent mixture (or pure antisolvent) for the washing step.

Workflow and Decision Logic

The selection of an appropriate crystallization method often involves a screening process. The following diagram illustrates the decision-making workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. par.nsf.gov [par.nsf.gov]

analytical HPLC method development for Urea, (3-pyridinylmethyl)-

[1][2][3][4][5][6][7]

Part 1: Molecule Profile & Physicochemical Analysis

Before initiating method development, we must deconstruct the analyte's properties to predict its chromatographic behavior.[2][4]

-

Analyte: Urea, (3-pyridinylmethyl)-[1][2][3][4][5][6][7][8][9][10][11][12]

-

Molecular Formula: C

H -

Structure: A pyridine ring attached via a methylene bridge to a urea group.[2][4]

-

Key Chromophore: Pyridine ring (UV

nm).[2][3][4]

Critical Physicochemical Parameters

| Parameter | Value | Chromatographic Implication |

| LogP | -0.44 (Hydrophilic) | High Risk: The molecule is too polar for standard C18 retention.[2][3][4] It will likely elute in the void volume ( |

| pKa (Pyridine N) | ~5.3 (Basic) | At pH < 5.3, the molecule is protonated ( |

| pKa (Urea) | >13 (Very Weak Acid) | Remains neutral across standard HPLC pH ranges (2–8).[2][3][4] |

| Solubility | Water, Methanol, DMSO | Highly soluble in aqueous mobile phases; compatible with Reverse Phase (RP) and HILIC.[3][4] |

Part 2: Method Development Strategy (The "Why")

The Polarity Challenge

Standard C18 columns rely on hydrophobic interaction.[3][4] With a LogP of -0.44, (3-pyridinylmethyl)urea prefers the aqueous mobile phase over the hydrophobic stationary phase.[2][3][4]

-

Standard C18 Result: Retention factor (

) < 1.0 (Co-elution with matrix/solvent front).[2][3][4] -

Solution: We must use a mechanism that retains polar amines.[2][4]

Strategic Decision Matrix

We will present two distinct protocols based on the available instrumentation and detection needs.

-

Protocol A (HILIC - Recommended): Best for LC-MS compatibility and maximum retention of polar species.[2][3][4] Uses a bare silica or zwitterionic column.[2][4]

-

Protocol B (Ion-Pairing RP-HPLC): Best for robust UV quantification in QC environments.[2][3][4] Uses a standard C18 column with an ion-pairing reagent to induce retention.[2][3][4]

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Target Audience: R&D, LC-MS users, Impurity Profiling.[2][3][4] Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[2][3][4]

1. Chromatographic Conditions

-

Column: Phenomenex Luna HILIC (200 Å, 3 µm, 150 x 4.6 mm) or Waters XBridge Amide.[2][3][4]

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 5.8 (unadjusted) or adjusted to pH 4.5 with Acetic Acid.

-

Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).[2][3][4]

-

Temperature: 30°C.

-

Detection: UV @ 254 nm (or MS ESI+).

-

Injection Volume: 5–10 µL.

2. Isocratic Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Mode |

| 0.0 – 10.0 | 10% | 90% | Isocratic |

Note: In HILIC, water is the "strong" solvent.[2][3][4] High organic content (90% ACN) is required to retain the polar analyte.[2][3]

3. Sample Preparation (Critical)

-